Cas no 1127-68-0 (Cyclopenta[c]pyran-3(1H)-one,hexahydro-4,7-dimethyl-)
1127-68-0 structure
Product Name:Cyclopenta[c]pyran-3(1H)-one,hexahydro-4,7-dimethyl-
Numero CAS:1127-68-0
MF:C10H16O2
MW:168.232843399048
CID:230526
PubChem ID:95453
Update Time:2025-04-19
Cyclopenta[c]pyran-3(1H)-one,hexahydro-4,7-dimethyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Cyclopenta[c]pyran-3(1H)-one,hexahydro-4,7-dimethyl-
- 4,7-dimethyl-4,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyran-3-one
- Cyclopentaneaceticacid, 2-(hydroxymethyl)-a,3-dimethyl-, d-lactone (6CI,7CI)
- NSC 7496
- NSC 98638
- NSC-98638
- Cyclopenta[c]pyran-3(1H)-one, hexahydro-4,7-dimethyl-
- Cyclopenta[c]pyran-3(1H)-one,7-dimethyl-, (4.alpha.,4a.beta.,7.beta.,7a.beta.)-(-)-
- NSC7496
- NSC-7496
- DTXSID50866739
- LYEFRAMOOLOUKA-UHFFFAOYSA-N
- 1127-68-0
- Cyclopenta[c]pyran-3(1H)-one, hexahydro-4,7-dimethyl-, (4.alpha.,4a.beta.,7.beta.,7a.beta.)-(-)-
- Cyclopenta[c]pyran-3(1H)-one, hexahydro-4,7-dimethyl-, [4S-(4.alpha.,4a.beta.,7.beta.,7a.beta.)]-
- Cyclopentaneacetic acid derivative
- NSC-10974
- NSC98638
- hexahydro-4,7-dimethylcyclopenta[c]pyran-3(1h)-one
- SCHEMBL1649440
- 4,7-Dimethylhexahydrocyclopenta[c]pyran-3(1H)-one #
- Cyclopenta[c]pyran-3(1H)-one,7-dimethyl-
- NSC10974
- CYCLOPENTANEACETIC ACID DERIV
- Iridomirmecina
- Cyclopenta[c]pyran-3(1H)-one,7-dimethyl-, [4S-(4.alpha.,4a.beta.,7.beta.,7a.beta.)]-
- 4,7-Dimethylhexahydrocyclopenta[c]pyran-3(1H)-one
-
- Inchi: 1S/C10H16O2/c1-6-3-4-8-7(2)10(11)12-5-9(6)8/h6-9H,3-5H2,1-2H3
- Chiave InChI: LYEFRAMOOLOUKA-UHFFFAOYSA-N
- Sorrisi: O1C(C(C)C2CCC(C)C2C1)=O
Proprietà calcolate
- Massa esatta: 168.115
- Massa monoisotopica: 168.115
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 12
- Conta legami ruotabili: 0
- Complessità: 200
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 4
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.6
- Superficie polare topologica: 26.3Ų
Proprietà sperimentali
- Densità: 1
- Punto di ebollizione: 270.5°Cat760mmHg
- Punto di infiammabilità: 107.7°C
Cyclopenta[c]pyran-3(1H)-one,hexahydro-4,7-dimethyl- Letteratura correlata
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
1127-68-0 (Cyclopenta[c]pyran-3(1H)-one,hexahydro-4,7-dimethyl-) Prodotti correlati
- 18268-70-7(3,6,9-Trioxaundecamethylenebis-(2-ethylhexanoate))
- 20913-25-1(Ethyl 2-Methylcyclopropane-1-carboxylate)
- 39255-32-8(Ethyl 2-methylpentanoate)
- 10032-15-2(Hexyl 2-methylbutanoate)
- 10138-59-7(1,2-Cyclohexanedicarboxylic Acid Diethyl Ester)
- 3289-28-9(Ethyl Cyclohexanecarboxylate)
- 2938-48-9(2,2-Dimethylglutaric anhydride)
- 14924-53-9(Ethyl cyclobutanecarboxylate)
- 110238-91-0(methyl oxane-4-carboxylate)
- 94-28-0(Tri(ethylenglycol)bis-2-ethylhexanoate)
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti